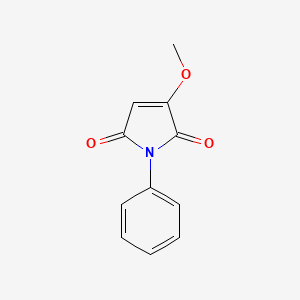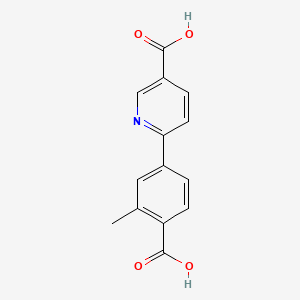
6-(4-Carboxy-3-methylphenyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Carboxy-3-methylphenyl)nicotinic acid is an organic compound with the molecular formula C14H11NO4 It is a derivative of nicotinic acid, featuring a carboxyl group and a methyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Carboxy-3-methylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzoic acid with nicotinic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound efficiently and consistently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methyl group may be converted to a carboxyl group.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Conversion to 6-(4-Carboxy-3-carboxyphenyl)nicotinic acid.
Reduction: Formation of 6-(4-Carboxy-3-methylphenyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
6-(4-Carboxy-3-methylphenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6-(4-Carboxy-3-methylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activities, binding to receptors, or altering gene expression. The exact pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Nicotinic Acid: A precursor and structurally related compound with similar biological activities.
3-Methylbenzoic Acid: Shares the methyl group on the phenyl ring but lacks the nicotinic acid moiety.
4-Carboxyphenylacetic Acid: Contains a carboxyl group on the phenyl ring but differs in the overall structure.
Uniqueness: 6-(4-Carboxy-3-methylphenyl)nicotinic acid is unique due to its combined structural features of nicotinic acid and 3-methylbenzoic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
特性
分子式 |
C14H11NO4 |
|---|---|
分子量 |
257.24 g/mol |
IUPAC名 |
6-(4-carboxy-3-methylphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11NO4/c1-8-6-9(2-4-11(8)14(18)19)12-5-3-10(7-15-12)13(16)17/h2-7H,1H3,(H,16,17)(H,18,19) |
InChIキー |
KUJGZBAYDROOMP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=NC=C(C=C2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11768717.png)
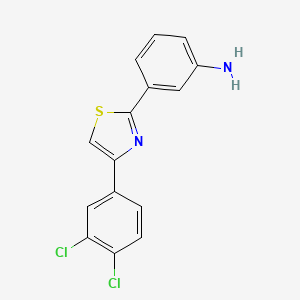
![tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B11768731.png)
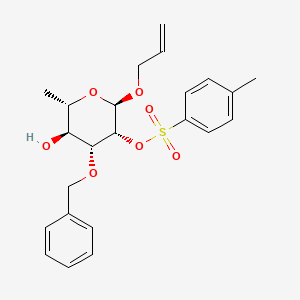
![Ethyl 7-bromo-4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11768742.png)
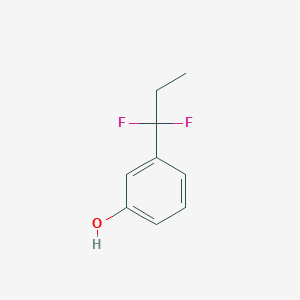

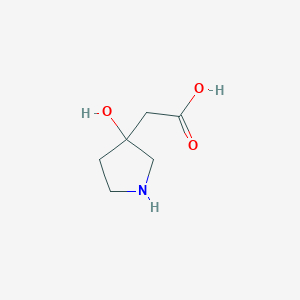
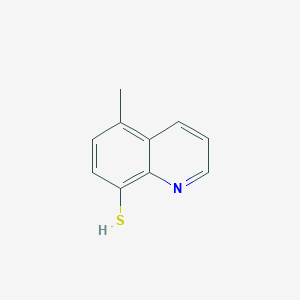


![4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one](/img/structure/B11768783.png)
